ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a heterocyclic compound featuring a thiochromeno[4,3-b]pyran core. This structure comprises fused thiophene and pyran rings, with a 4-chlorophenyl substituent at position 4 and an ethyl carboxylate group at position 2. The compound is synthesized via multicomponent reactions, often employing high-pressure systems or green protocols to optimize yields . Its structural complexity and substituent arrangement make it a candidate for pharmacological applications, particularly in anticancer research .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25/h3-10,15H,2,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXBSOGIWNYURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)SC4=CC=CC=C42)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The synthesis proceeds via a one-pot, three-component reaction:
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Reactants :
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Thiol component (e.g., thiourea or thiophenol)
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4-Chlorobenzaldehyde
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Ethyl acetoacetate or equivalent β-ketoester
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Catalyst : MgO nanopowders (5–10 mol%), synthesized via biosynthesis using Rosmarinus officinalis leaf extract.
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Solvent : Ethanol or water under reflux (80–90°C).
The MgO surface facilitates Knoevenagel condensation between 4-chlorobenzaldehyde and the β-ketoester, followed by Michael addition of the thiol component. Intramolecular cyclization yields the thiochromeno[4,3-b]pyran skeleton, with the amino group introduced via in situ hydrolysis of a nitrile intermediate.
Optimization Data
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst loading | 8 mol% MgO | 82–88 | |
| Temperature | 85°C | 85 | |
| Reaction time | 3.5 hours | 87 | |
| Solvent | Ethanol | 88 |
This method minimizes waste and avoids toxic solvents, aligning with green chemistry principles.
Sulfur-Incorporation via DMSO and SOCl₂
A novel approach using dimethyl sulfoxide (DMSO) and thionyl chloride (SOCl₂) was reported by Li et al. (2021) for sulfur-containing heterocycles. While their study targets spiro[4.5]trienones, the sulfur-activation strategy is adaptable to thiochromeno-pyran systems.
Key Steps
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Sulfur Source : DMSO acts as a methylthio (–SMe) donor.
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Activation : SOCl₂ converts DMSO to reactive CH₃SCl, enabling electrophilic sulfur incorporation.
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Cyclization : N-Arylpropynamides undergo intramolecular cyclization to form the pyran ring.
For the target compound, propiolic acid derivatives substituted with 4-chlorophenyl and amino groups could serve as precursors.
Reaction Conditions
| Component | Role | Quantity | Reference |
|---|---|---|---|
| DMSO | Solvent/S-source | 0.5 mL | |
| SOCl₂ | Activator | 2.0 equiv | |
| Toluene | Co-solvent | 0.5 mL | |
| Temperature | 50°C | – |
This method achieves regioselectivity but requires careful handling of SOCl₂.
Multicomponent Cyclocondensation Approaches
Multicomponent reactions (MCRs) are widely used for fused pyran systems. A generic protocol for thiochromeno-pyran derivatives involves:
Typical Procedure
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Reactants :
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4-Chlorophenylacetaldehyde
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Ethyl 3-aminocrotonate
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Thioglycolic acid
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Catalyst : Piperidine (10 mol%) or acetic acid.
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Conditions : Reflux in ethanol (6–8 hours).
The reaction proceeds via enamine formation, followed by thioglycolic acid-mediated cyclization and oxidation to the keto group.
Yield Comparison
Comparative Analysis of Synthetic Methods
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Condensation: The ester group can undergo condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols
Condensation Reagents: Acid chlorides, anhydrides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Key Observations :
- Bromine and nitro substituents enhance yields in oxygen-core analogs, likely due to improved reaction kinetics .
- Methyl groups (e.g., at C7) reduce steric hindrance, facilitating crystallization .
Physical and Spectroscopic Properties
- IR Spectroscopy: Thiochromeno derivatives exhibit C=O stretches at ~1714–1727 cm⁻¹, while sulfur-related vibrations (C-S) appear at ~513–765 cm⁻¹ . Oxygen analogs show stronger C=O peaks (~1726–1730 cm⁻¹) due to higher polarity .
- NMR : The ethyl group in the target compound resonates at δH ~1.07 ppm (triplet, J=6 Hz), consistent with analogs like 4d .
- Melting Points: Thiochromeno derivatives generally have lower melting points than oxygen analogs, attributed to reduced crystallinity .
Crystallographic Analysis
Crystal structures reveal intramolecular N–H···O hydrogen bonds and intermolecular Cl···O interactions (3.12 Å) in the target compound . In contrast, oxygen-core analogs (e.g., ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate) display more planar fused-ring systems, with dihedral angles <80° between aromatic rings . Sulfur’s larger atomic radius may distort packing efficiency, reducing thermal stability .
Biological Activity
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C18H18ClN2O4S
- Molecular Weight : 378.86 g/mol
- CAS Number : 107752-88-5
The structure features a thiochromeno-pyran framework, which is significant for its biological activity. The presence of the 4-chlorophenyl group is hypothesized to enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiochromeno-pyran compounds exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Activity (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC in µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Bacillus subtilis | 14 | 64 |
| Escherichia coli | 12 | 128 |
| Pseudomonas aeruginosa | 10 | 256 |
| Candida albicans | 18 | 32 |
| Aspergillus flavus | 16 | 64 |
The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against Gram-negative bacteria. Notably, it demonstrated strong antifungal activity against Candida albicans and Aspergillus flavus, suggesting its potential as an antifungal agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound possesses significant cytotoxic effects.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
The IC50 values indicate that the compound is particularly effective against cervical cancer cells, showing promise for further development as an anticancer agent.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- DNA Interaction : It is hypothesized that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to apoptosis.
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study published in MDPI demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro .
- Cytotoxicity Against Cancer Cells : Research published in PubChem reported that this compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells .
- Mechanistic Insights : A recent investigation into its mode of action revealed that the compound induces apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .
Q & A
Basic Question: What are the foundational synthetic routes for ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate?
The synthesis typically involves a multi-step sequence starting with the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate under acidic or basic catalysis to form the chromene core. Subsequent cyclization and functionalization steps introduce the thiochromeno-pyran scaffold. For example, ionic liquid-mediated reactions (e.g., using [2-aminobenzoato][PF6]) have been reported to enhance yield and selectivity in similar pyran derivatives . Key intermediates are purified via recrystallization or column chromatography, with reaction progress monitored by TLC. Critical parameters include solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) to avoid side reactions .
Basic Question: How is the compound’s structural integrity validated post-synthesis?
Structural characterization employs:
- Single-crystal X-ray diffraction (SC-XRD) to confirm the fused thiochromeno-pyran system and substituent positions .
- NMR spectroscopy : H and C NMR verify the ethyl ester group (δ ~4.2 ppm for CH, δ ~1.3 ppm for CH) and aromatic protons from the 4-chlorophenyl moiety (δ ~7.3–7.5 ppm) .
- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), with retention times compared to standards .
Advanced Question: How can researchers optimize synthesis to improve yield and reduce byproducts?
A Design of Experiments (DoE) approach is recommended to evaluate variables:
- Catalyst loading : Ionic liquids (e.g., [2-aminobenzoato][PF6]) vs. traditional bases (e.g., piperidine) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization but increase side reactions vs. ethanol .
- Temperature gradients : Lower temperatures (50–70°C) during condensation reduce decomposition, while higher temperatures (90–110°C) favor cyclization .
Statistical tools (e.g., ANOVA) identify significant factors, and response surface methodology (RSM) refines conditions .
Advanced Question: How to resolve contradictions in spectral data for structural confirmation?
Discrepancies between calculated and observed NMR/XRD data may arise from conformational flexibility or crystal packing effects. Strategies include:
- Dynamic NMR studies to detect rotational barriers in the ethyl ester or thiochromeno moieties .
- DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental XRD bond lengths and angles .
- Variable-temperature XRD to assess thermal motion and disorder in the crystal lattice .
Advanced Question: What methodologies explore structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent variation : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioactivity assays : Testing against cancer cell lines (e.g., MTT assay) or microbial strains to correlate activity with structural features .
- Molecular docking : Simulating interactions with target proteins (e.g., kinases) using AutoDock Vina to identify critical binding motifs .
Basic Question: What are the core chemical reactions in its synthesis?
Key reactions include:
- Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl acetoacetate to form an α,β-unsaturated ketone .
- Michael addition of a thiol or amine to the enone system, followed by cyclization to form the thiochromeno-pyran ring .
- Esterification to introduce the ethyl carboxylate group, often via refluxing with ethanol and catalytic sulfuric acid .
Advanced Question: How do solvent/catalyst systems influence reaction kinetics?
- Ionic liquids (e.g., [2-aminobenzoato][PF6]) act as dual solvent-catalysts, accelerating reactions via stabilization of intermediates and reducing activation energy .
- Polar solvents (e.g., DMF) increase reaction rates by stabilizing transition states but may promote side reactions like hydrolysis .
Kinetic studies (e.g., time-resolved IR spectroscopy) quantify rate constants under varying conditions .
Basic Question: What analytical techniques ensure purity and identity?
- HPLC-MS : Confirms molecular weight (MW = 403.84 g/mol) and detects impurities via fragmentation patterns .
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm) and NH bends (~1600 cm) .
Advanced Question: How can computational modeling predict physicochemical properties?
- DFT calculations estimate solubility parameters (logP), pKa (e.g., amine group ~8.5), and electronic transitions (UV-Vis λmax) .
- Molecular dynamics simulations model solubility in solvents like DMSO or water, guiding formulation design .
Advanced Question: What alternative synthetic routes exist for scalability?
- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yield .
- Flow chemistry enables continuous production with real-time monitoring via in-line HPLC .
Comparative studies assess green metrics (e.g., E-factor) for sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
